Physicochemical properties of 1-(4-Methylphenyl)pyrrolidin-3-ol
Physicochemical properties of 1-(4-Methylphenyl)pyrrolidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylphenyl)pyrrolidin-3-ol
Introduction
1-(4-Methylphenyl)pyrrolidin-3-ol, with CAS Number 99858-81-8, is a substituted pyrrolidine derivative. The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a core structural motif in numerous natural products, pharmaceuticals, and catalysts.[1] The presence of a hydroxyl group and an N-aryl substituent makes 1-(4-Methylphenyl)pyrrolidin-3-ol a valuable chiral building block and intermediate in medicinal chemistry and drug discovery. Its physicochemical properties are critical determinants of its reactivity, solubility, and pharmacokinetic profile, influencing its suitability for various synthetic applications and its behavior in biological systems.
This guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methylphenyl)pyrrolidin-3-ol, details the authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.
Core Physicochemical Properties
A summary of the known and predicted physicochemical data for 1-(4-Methylphenyl)pyrrolidin-3-ol is presented below. These parameters are fundamental to understanding the compound's behavior in both chemical and biological environments.
| Property | Value | Source |
| CAS Number | 99858-81-8 | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.25 g/mol | |
| Physical Form | Powder | |
| Melting Point | 84-85 °C | |
| InChI Key | MFMIXUZLFWTAEC-UHFFFAOYSA-N | |
| Predicted LogP | 2.02 (for bromo-analogue) | [2] |
| Predicted pKa | 14.95 (for N-methyl analog) | [3] |
Experimental Determination of Physicochemical Properties
The following sections detail the standard, field-proven methodologies for quantifying the key physicochemical properties of a compound like 1-(4-Methylphenyl)pyrrolidin-3-ol.
Aqueous and Organic Solubility
Expertise & Rationale: Solubility is a critical parameter that affects a compound's absorption, distribution, and formulation possibilities.[4][5] The "gold standard" for determining equilibrium solubility is the shake-flask method, which ensures that a true equilibrium is reached between the dissolved and undissolved solute.[4][6][7] Temperature control is crucial as solubility is temperature-dependent.[4][8] Quantification via High-Performance Liquid Chromatography (HPLC) is selected for its accuracy, specificity, and ability to separate the analyte from any potential impurities.[5][6]
Experimental Protocol: Shake-Flask Method [4][6]
-
Preparation of Saturated Solution: Add an excess amount of solid 1-(4-Methylphenyl)pyrrolidin-3-ol to a sealed glass vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, DMSO).
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[6][8]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 5000 G) to pellet the excess, undissolved solid.[8]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For robust results, immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[6]
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze its concentration using a validated HPLC method against a standard calibration curve of the compound.
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and in the specified solvent.[6]
Caption: Workflow for the Shake-Flask Solubility Assay.
Acid Dissociation Constant (pKa)
Expertise & Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. This is paramount for drug development, as ionization state affects solubility, permeability across biological membranes, and receptor binding.[9] 1-(4-Methylphenyl)pyrrolidin-3-ol has a basic nitrogen in the pyrrolidine ring, which can be protonated. Potentiometric titration is a highly accurate and direct method for pKa determination.[9] It involves monitoring pH changes as a titrant of known concentration is added, allowing for the precise identification of the inflection point where pH equals pKa.[9][10]
Experimental Protocol: Potentiometric Titration [9]
-
Sample Preparation: Accurately weigh and dissolve a sample of 1-(4-Methylphenyl)pyrrolidin-3-ol in a suitable solvent (e.g., water or a water/methanol co-solvent). To ensure a controlled environment, purge the solution with nitrogen to remove dissolved CO₂.[9]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a titrant delivery tube.
-
Acidification: For a basic compound, first, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the amine is fully protonated.
-
Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[9][11]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (where half of the protonated amine has been neutralized). This corresponds to the inflection point of the sigmoid curve.[10]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (LogP / LogD)
Expertise & Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[12] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7] While the shake-flask method is the "gold standard," it can be time-consuming and requires a pure compound.[7][12] A widely used, high-throughput alternative is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][12][13] This method correlates a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds, offering a rapid and reliable estimation.[12][14]
Experimental Protocol: RP-HPLC Method [12]
-
System Setup: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Reference Standards: Prepare solutions of several reference compounds with well-established LogP values that span the expected LogP of the test compound.
-
Calibration Curve Generation: Inject each reference standard into the HPLC system and record its retention time (t_R_). Calculate the capacity factor (k) for each standard. Plot the logarithm of the capacity factors (log k) against their known LogP values to generate a linear calibration curve.[12]
-
Sample Analysis: Inject the 1-(4-Methylphenyl)pyrrolidin-3-ol sample under the identical HPLC conditions and determine its retention time.
-
LogP Calculation: Calculate the capacity factor (k) for the test compound from its retention time. Interpolate its LogP value from the linear regression equation of the calibration curve.[12]
Caption: Workflow for LogP Determination using RP-HPLC.
Spectroscopic Characterization
While a full experimental spectrum for 1-(4-Methylphenyl)pyrrolidin-3-ol is not publicly available, its structure would be confirmed using a standard suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic protons on the methylphenyl group, the protons on the pyrrolidine ring, the hydroxyl proton, and the methyl group protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.[15]
-
¹³C NMR: Would show the expected number of carbon signals, including those for the aromatic ring, the aliphatic carbons of the pyrrolidine ring, and the methyl carbon.[15]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. It would also show C-H stretches for the aromatic and aliphatic portions and C-N stretching vibrations.
-
Conclusion
The physicochemical properties of 1-(4-Methylphenyl)pyrrolidin-3-ol define its identity and dictate its utility in research and development. Its melting point indicates it is a solid at room temperature. Its molecular structure, featuring both a lipophilic aryl group and a polar hydroxyl group alongside a basic nitrogen, suggests it will have moderate solubility in both aqueous and organic media, a pKa characteristic of secondary amines, and a LogP value favoring a balance between hydrophilicity and lipophilicity. The robust experimental protocols outlined in this guide provide the necessary framework for researchers to accurately quantify these critical parameters, enabling informed decisions in synthesis, formulation, and drug development applications.
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